molecular formula C9H21NO3 B14643751 N,N-diethylethanamine;2-hydroxypropanoic acid CAS No. 56669-88-6

N,N-diethylethanamine;2-hydroxypropanoic acid

Cat. No.: B14643751
CAS No.: 56669-88-6
M. Wt: 191.27 g/mol
InChI Key: VOUQMQSMMFZEJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;2-hydroxypropanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of diethylamine with ethyl chloroacetate to form N,N-diethylethanamine. This intermediate is then reacted with lactic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification and amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxides and ketones.

    Reduction: Amines and alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

N,N-diethylethanamine;2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other chemical products.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity.

    2-hydroxybutanoic acid: A carboxylic acid with a similar structure but different functional groups.

Uniqueness

N,N-diethylethanamine;2-hydroxypropanoic acid is unique due to its combination of amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Properties

CAS No.

56669-88-6

Molecular Formula

C9H21NO3

Molecular Weight

191.27 g/mol

IUPAC Name

N,N-diethylethanamine;2-hydroxypropanoic acid

InChI

InChI=1S/C6H15N.C3H6O3/c1-4-7(5-2)6-3;1-2(4)3(5)6/h4-6H2,1-3H3;2,4H,1H3,(H,5,6)

InChI Key

VOUQMQSMMFZEJE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CC(C(=O)O)O

Origin of Product

United States

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